![molecular formula C17H15NO3S B2559943 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate CAS No. 1350296-22-8](/img/structure/B2559943.png)

3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

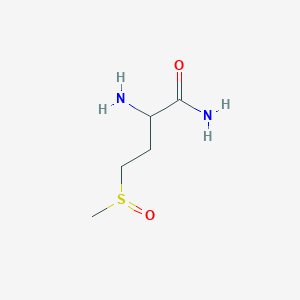

“3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” is a chemical compound with the molecular formula C17H15NO3S . It contains a total of 39 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring and 2 six-membered rings .

Synthesis Analysis

The synthesis of compounds related to “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” often involves the use of thiazole derivatives . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Molecular Structure Analysis

The molecular structure of “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” includes a total of 37 atoms; 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The structure also includes 1 five-membered ring and 2 six-membered rings .Chemical Reactions Analysis

The chemical reactions involving “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” and similar compounds are often studied for their biological activities . For instance, compounds with a similar structure have shown promising quorum-sensing inhibitor activities .Aplicaciones Científicas De Investigación

Herbicide Development

The synthesis of 3-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate has revealed a novel molecular scaffold with remarkably potent herbicidal activity . Researchers are exploring its potential as a lead compound for innovative herbicides. Its unique structure may offer advantages over existing herbicides, making it an exciting avenue for weed control.

Anticancer Drug Development

Tosylate salts derived from this compound have been investigated in the context of anticancer drug development. Specifically, they show promise in combination with the anticancer drug lapatinib. These salts could offer different physicochemical properties, potentially enhancing drug efficacy and delivery.

Quorum Sensing Inhibition

Docking studies indicate that 3-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity than reference compounds. This suggests its potential as a template for further drug development, particularly in combating bacterial infections .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate is the quorum sensing LasR system of Pseudomonas aeruginosa . This system is crucial for bacterial cell-cell communication and plays a significant role in coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

The compound 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate interacts with its target by binding to the active site of the quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacterial cell-cell communication .

Biochemical Pathways

The inhibition of the quorum sensing pathways by 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate affects the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This disruption leads to a decrease in biofilm formation, virulence production, and other pathogenesis .

Result of Action

The result of the action of 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate is the inhibition of growth in Pseudomonas aeruginosa . It also shows promising quorum-sensing inhibitor activities, leading to a reduction in biofilm formation .

Action Environment

The action, efficacy, and stability of 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .

Direcciones Futuras

The future directions for “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” and similar compounds could involve further exploration of their biological activities. For instance, compounds with a similar structure have shown promising quorum-sensing inhibitor activities , suggesting potential applications in the field of microbiology and medicine.

Propiedades

IUPAC Name |

3-(2-oxo-3H-1,3-benzothiazol-6-yl)propyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-16(13-6-2-1-3-7-13)21-10-4-5-12-8-9-14-15(11-12)22-17(20)18-14/h1-3,6-9,11H,4-5,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHSVOQENQBINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCC2=CC3=C(C=C2)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)

![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2559872.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2559873.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

![(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2559878.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)

![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)